2,4-Dimethylol phenol

描述

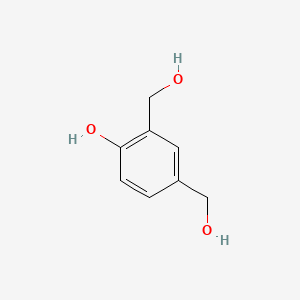

2,4-Dimethylol phenol, also known as 4-Hydroxy-1,3-benzenedimethanol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 4 positions on the benzene ring. This compound is of significant interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylol phenol typically involves the reaction of phenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions, such as temperature, pH, and the molar ratio of reactants, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature and pH to ensure optimal reaction conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to achieve the desired quality.

化学反应分析

Types of Reactions

2,4-Dimethylol phenol undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2,4-dimethylphenol.

Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: 2,4-Diformylphenol or 2,4-dicarboxyphenol.

Reduction: 2,4-Dimethylphenol.

Substitution: Various substituted phenols depending on the electrophile used.

科学研究应用

Resin Production

One of the primary applications of 2,4-dimethylol phenol is in the production of phenolic resins. These resins are widely used in adhesives, coatings, and composite materials due to their excellent thermal stability and mechanical properties. The thermochemical behavior of this compound during the curing process has been studied extensively. For instance, differential scanning calorimetry has shown that varying NaOH concentrations significantly affect the curing temperature and energy activation of the resin systems involving this compound .

Coatings and Adhesives

The compound is also utilized in formulating high-performance coatings and adhesives. Its ability to enhance adhesion properties and durability makes it a valuable component in industrial applications such as automotive coatings and construction materials.

Antifungal Agents

Research has indicated that derivatives of this compound exhibit antifungal properties. Studies have demonstrated its effectiveness against various fungal pathogens, making it a candidate for developing antifungal medications . The compound's molecular structure allows for interactions with fungal enzymes, inhibiting their activity and promoting plant health.

Drug Development

In drug formulation, this compound serves as a building block for synthesizing various pharmaceutical compounds. Its role in modifying drug delivery systems has been explored, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Bioremediation

The environmental impact of phenolic compounds has led to research into their degradation pathways. Pseudomonas species have been identified as capable of degrading this compound through meta-cleavage pathways . This bioremediation potential highlights the importance of understanding microbial interactions with chemical pollutants.

Chemical Detection

Recent advancements in remote sensing technologies have utilized 2,4-dimethylphenol as a marker for contaminated sites. Its spectral properties allow for effective monitoring and detection of environmental pollutants .

Case Studies

作用机制

The mechanism by which 2,4-Dimethylol phenol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in condensation reactions, leading to the formation of polymeric structures. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.

相似化合物的比较

Similar Compounds

2,4-Dimethylphenol: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.

2,6-Dimethylol phenol: Similar structure but with hydroxymethyl groups at different positions, leading to different reactivity and applications.

4-Hydroxybenzyl alcohol: Contains only one hydroxymethyl group, resulting in different chemical properties.

Uniqueness

2,4-Dimethylol phenol is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials with specific properties.

生物活性

2,4-Dimethylol phenol (DMP), chemically known as 4-Hydroxy-1,3-benzenedimethanol, is an organic compound with the molecular formula C8H10O3. It is characterized by the presence of two hydroxymethyl groups at the 2 and 4 positions on the benzene ring. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities such as antimicrobial, antioxidant, and cytotoxic properties.

- Molecular Formula: C8H10O3

- CAS Number: 2937-60-2

- Structure: Contains two hydroxymethyl groups bound to a phenolic ring.

Antimicrobial Activity

DMP exhibits significant antimicrobial properties against various pathogens. Research indicates that DMP can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it effectively reduces bacterial viability in cultures of Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Concentration (µg/mL) | Effect |

|---|---|---|

| E. coli | 50 | Significant growth inhibition |

| S. aureus | 25 | Moderate growth inhibition |

Antioxidant Activity

DMP has been investigated for its antioxidant capabilities. It is believed to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have demonstrated that DMP can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 30 µg/mL |

| ABTS Radical Scavenging | IC50 = 25 µg/mL |

Cytotoxicity

The cytotoxic effects of DMP have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HeLa and MCF-7 cells, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of DMP is primarily attributed to its ability to interact with cellular components through hydrogen bonding and other non-covalent interactions. The hydroxymethyl groups can participate in nucleophilic attacks on electrophilic sites within biological molecules, leading to alterations in their function.

- Antimicrobial Mechanism: DMP may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Mechanism: By donating electrons to free radicals, DMP neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Cytotoxic Mechanism: DMP induces apoptosis in cancer cells by activating intrinsic pathways involving caspases.

Case Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial effects of DMP against a panel of pathogenic bacteria. The results indicated that DMP exhibited a dose-dependent inhibition of bacterial growth, particularly against E. coli, suggesting its potential use as a natural preservative in food products.

Case Study 2: Antioxidant Properties

Research published in focused on the antioxidant properties of DMP using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that DMP significantly reduced oxidative stress markers in vitro, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Safety and Toxicology

While DMP shows promise in various biological activities, it is essential to consider its safety profile. According to the EPA , exposure to high concentrations can lead to toxicity symptoms such as skin burns and eye damage. Therefore, appropriate safety measures should be taken when handling this compound.

属性

IUPAC Name |

2,4-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPGWDUYWPMYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183604 | |

| Record name | 2,4-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-60-2 | |

| Record name | 4-Hydroxy-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylol phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylol phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-4,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLOLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2V6A19T77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Dimethylol phenol a concern in products containing phenol-formaldehyde resins?

A: this compound is a known contact sensitizer found in phenol-formaldehyde resins (P-F-R) [, , , ]. This means that exposure to products containing this compound can cause allergic contact dermatitis in sensitized individuals.

Q2: How common is sensitivity to this compound in individuals with P-F-R allergy?

A: Research indicates that this compound is a strong sensitizer within P-F-R. A study focusing on patients with known P-F-R allergy found that all participants who reacted to at least one methylol phenol tested positive for this compound sensitivity []. This suggests a high prevalence of this compound sensitivity among those with P-F-R allergies.

Q3: Are there other chemicals that might cause similar allergic reactions in P-F-R sensitive individuals?

A: Yes, several other methylol phenols, dihydroxydiphenyl methanes, and related compounds found in P-F-R can cause contact allergy. Some examples include 2-methylol phenol, 4-methylol phenol, 2,4,6-trimethylol phenol, 3-methylol phenol, and 2,6-dimethylol phenol [, , , , ]. Cross-reactivity between these compounds is also possible, meaning that someone allergic to one may also react to others with similar structures [].

Q4: Can you elaborate on the analytical techniques used to identify and quantify this compound in resins?

A: Researchers utilize advanced techniques like high-pressure liquid chromatography (HPLC) to detect and quantify the presence of this compound and other sensitizers within various phenol-formaldehyde resins [, ]. This method helps determine the concentration of these compounds, which can vary significantly between different resin types.

Q5: Is there any research on finding alternatives to P-F-R that do not contain this compound and similar allergens?

A: While the provided research focuses on identifying and understanding sensitizers within existing P-F-R, it highlights that resins based on paratertiary-butyl phenol do not contain the identified methylol phenol sensitizers []. This information suggests that exploring alternative resin formulations, like those using paratertiary-butyl phenol, might offer a solution to mitigate the risk of contact allergies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。